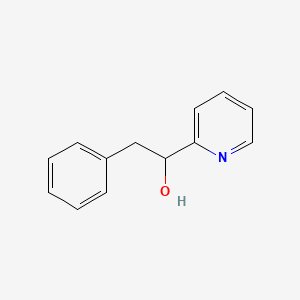

2-Phenyl-1-pyridin-2-ylethanol

Description

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-phenyl-1-pyridin-2-ylethanol |

InChI |

InChI=1S/C13H13NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9,13,15H,10H2 |

InChI Key |

RVBFYRMJDSUZDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=N2)O |

Synonyms |

2-pyridylbenzylcarbinol |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Amino-1-phenylethanol

- Differences: Replaces the pyridine ring with an amino group, reducing aromaticity but increasing basicity.

- Impact: Enhanced solubility in acidic aqueous solutions due to protonation of the amino group. However, its acute toxicity (H302) limits industrial use compared to the target compound .

2-Phenylethanol

2-(6-Methylpyridin-2-yl)-1-phenylethanone

1-Phenyl-2-pyrrolidin-1-ylethanol

- Differences : Replaces pyridine with pyrrolidine, a saturated five-membered amine ring.

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol

- Differences: Incorporates a chiral center and additional phenethylamino group.

Research Findings

- Stereochemical Dynamics: NMR studies on structurally related compounds (e.g., 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol) reveal that nitrogen inversion and conformational flexibility significantly influence stereochemical outcomes .

- Synthetic Routes: While direct synthesis data for this compound is unavailable, analogous alcohols are often synthesized via Grignard additions or catalytic hydrogenation of ketones .

Q & A

Basic: What are the recommended synthetic routes for 2-Phenyl-1-pyridin-2-ylethanol, and how can stereochemical outcomes be controlled?

Answer:

A multi-step synthesis involving nucleophilic substitution or condensation reactions is typical. For example, analogous to the route used for 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol dihydrobromide ( ), a base-catalyzed reaction between pyridine derivatives and phenylethanol precursors could yield the target compound. Stereochemical control requires careful selection of catalysts or chiral auxiliaries. Monitoring reaction intermediates via thin-layer chromatography (TLC) and optimizing solvent polarity (e.g., using DMF or THF) are critical. Post-synthesis purification via recrystallization or column chromatography ensures enantiomeric purity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Based on safety data sheets for structurally related compounds (e.g., 2-(2-thienyl)ethanol and phenyl ether derivatives), researchers should:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (Category 2 hazards) .

- Work in ventilated fume hoods to prevent inhalation of vapors or aerosols .

- Store the compound in airtight containers away from ignition sources, as phenylethanol derivatives often have low flash points .

- Dispose of waste via approved chemical disposal protocols, considering potential ecotoxicity .

Advanced: How can NMR spectroscopy resolve stereodynamic processes like nitrogen inversion in this compound derivatives?

Answer:

Dynamic NMR (DNMR) experiments at variable temperatures can detect conformational exchanges, such as nitrogen inversion in amine-containing analogs ( ). Key steps include:

- Acquiring 1H NMR spectra at temperatures between 25°C and −40°C to slow exchange rates.

- Analyzing line-shape changes or coalescence temperatures to calculate activation energy (ΔG‡) using the Eyring equation.

- Complementing with NOESY to identify spatial proximities between protons in distinct conformers .

Advanced: How are SHELX programs applied to resolve crystallographic data contradictions for this compound?

Answer:

SHELXL refines crystal structures by:

- Correcting for twinned data via the HKLF 5 format, which partitions overlapping reflections .

- Addressing disorder using PART instructions to model alternative atomic positions.

- Validating refinement with R-factor convergence (<5%) and Hirshfeld atom refinement (HAR) for hydrogen placement .

For unresolved contradictions, iterative refinement with SHELXT or external validation tools (e.g., PLATON) is advised .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- FTIR : Identifies functional groups (e.g., hydroxyl stretch at ~3300 cm⁻¹, pyridine ring vibrations at 1600–1500 cm⁻¹) .

- 1H/13C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and confirms molecular connectivity .

- UV-Vis : Detects π→π* transitions in aromatic systems (λmax ~260 nm) .

Advanced: How do computational methods like MO calculations aid in understanding the stereodynamics of this compound?

Answer:

Molecular orbital (MO) calculations (e.g., DFT at B3LYP/6-31G* level) predict:

- Energy barriers for conformational interconversion (e.g., nitrogen inversion pathways).

- Electrostatic potential maps to identify reactive sites for derivatization.

- Vibrational frequencies to correlate with experimental FTIR data .

Basic: What purification strategies optimize yield and purity for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates polar byproducts.

- Distillation : For liquid derivatives, fractional distillation under reduced pressure minimizes thermal degradation .

Advanced: What challenges arise in determining the absolute configuration of this compound via X-ray crystallography?

Answer:

Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.